Ethyl (S)-4-cyano-3-hydroxybutyrate is a compound of significant interest in the field of fine chemistry, particularly due to its role as an intermediate in the synthesis of pharmacologically active products. The stereoselective synthesis of such compounds is crucial for the production of optically pure pharmaceuticals. The research on the synthesis of related compounds, such as ethyl (R)-4-chloro-3-hydroxybutyrate, provides valuable insights into the methodologies that could be applied to ethyl (S)-4-cyano-3-hydroxybutyrate and its potential applications1.
The synthesis of ethyl (S)-4-cyano-3-hydroxybutyrate and its isomers has implications across various fields, particularly in the pharmaceutical industry. For instance, ethyl (R)-4-chloro-3-hydroxybutyrate is a precursor to L-carnitine, a compound with several health benefits. The methodologies developed for its synthesis could potentially be adapted for the production of ethyl (S)-4-cyano-3-hydroxybutyrate, which may serve as a precursor for other valuable pharmacological agents. The research also highlights the importance of achieving high yields and enantioselectivity, as demonstrated by a study where ethyl (R)-(-)-4-cyano-3-hydroxybutyrate was synthesized with a total yield of 57%2. This process involved multiple steps, including ring-opening, alcoholysis, protection and deprotection of the hydroxyl group, and cyanidation, indicating the complexity of synthesizing such compounds2.
Ethyl (S)-4-cyano-3-hydroxybutyrate is classified as a chiral intermediate, primarily used in the synthesis of various pharmaceuticals, including statins. It is a derivative of 4-cyano-3-hydroxybutanoic acid and belongs to the family of cyano compounds. The compound's chemical formula is CHNO, and it features a cyano group (-C≡N) attached to a hydroxybutyric acid backbone.
The synthesis of ethyl (S)-4-cyano-3-hydroxybutyrate can be accomplished through several methods, primarily involving enzymatic catalysis. Notable synthesis methods include:
Ethyl (S)-4-cyano-3-hydroxybutyrate possesses a specific chiral configuration due to the presence of the hydroxy group on the butyric acid chain. The structural formula can be represented as follows:
The key features of its molecular structure include:
Ethyl (S)-4-cyano-3-hydroxybutyrate participates in various chemical reactions, including:
These reactions are crucial for synthesizing more complex molecules in medicinal chemistry.
The mechanism of action for ethyl (S)-4-cyano-3-hydroxybutyrate primarily revolves around its role as an intermediate in the biosynthesis of statins. Statins inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, thereby lowering cholesterol levels in the body. The specific interactions at the molecular level involve binding to the active site of HMG-CoA reductase, which prevents substrate access and subsequent enzymatic activity.
Ethyl (S)-4-cyano-3-hydroxybutyrate exhibits several notable physical and chemical properties:
Ethyl (S)-4-cyano-3-hydroxybutyrate has diverse applications:
Ethyl (S)-4-cyano-3-hydroxybutyrate (CAS 312745-91-8) is a chiral organic compound of significant industrial and pharmaceutical importance. This short-chain ester features both hydroxyl and nitrile functional groups on adjacent carbon atoms, creating a versatile chiral synthon. Its molecular formula is C7H11NO3, with a molar mass of 157.17 g/mol. The compound typically presents as a colorless to slightly yellow liquid at room temperature and requires storage at 2–8°C for stability preservation [1] [9] [10].
The compound's primary significance lies in its role as a high-value intermediate for synthesizing chiral pharmaceuticals, particularly statin cholesterol-lowering drugs. Its stereochemical precision enables the construction of complex molecules with defined three-dimensional architectures essential for biological activity. The industrial synthesis and application of this molecule exemplify the advancement of asymmetric synthesis technologies in modern pharmaceutical manufacturing [4] [5].
Table 1: Fundamental Characteristics of Ethyl (S)-4-cyano-3-hydroxybutyrate
Property | Specification |
---|---|
CAS Number | 312745-91-8 |
Molecular Formula | C7H11NO3 |
Molecular Weight | 157.17 g/mol |
Appearance | Colorless to slightly yellow liquid |
Optical Rotation ([α]20D) | +31° to +37° (C=1 in CHCl3) |
Storage Conditions | 2–8°C |
The molecular architecture of Ethyl (S)-4-cyano-3-hydroxybutyrate features three critical elements: an ethyl ester terminus, a chiral center at the C3 position bearing a hydroxyl group, and a terminal nitrile group. The carbon chain connects these functional groups in the sequence -OCH2CH3 (ester), -CH2- (methylene), chiral-CH(OH)-, and -CH2CN (cyanoethyl), creating a structure optimized for nucleophilic transformations at multiple sites [1] [9].
Stereochemically, the compound exists predominantly in the (S)-enantiomeric form, which exhibits a characteristic positive optical rotation between +31° and +37° when measured at 20°C in chloroform at 1 M concentration. This specific rotation serves as a critical quality control parameter for synthetic batches, directly correlating with enantiomeric purity. The spatial arrangement of the (S)-configuration positions the hydroxyl group and nitrile-bearing chain in a spatial orientation that favors specific enzymatic recognition and chemical reactivity patterns essential for downstream pharmaceutical synthesis [1] [4].
The molecule's stereochemical stability is maintained under standard storage conditions, though the β-hydroxy nitrile structure presents potential racemization risks under strongly acidic or basic conditions. The nitrile group exhibits strong infrared absorption at approximately 2250 cm-1, while the carbonyl stretch of the ester appears near 1735 cm-1, and the hydroxyl stretch presents as a broad peak around 3400 cm-1. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the C3 methine proton appears as a multiplet near δ 4.25 ppm (in CDCl3), demonstrating coupling to adjacent methylene groups [1] [10].
As a chiral building block, Ethyl (S)-4-cyano-3-hydroxybutyrate provides three-dimensional complexity for synthesizing biologically active molecules. The compound's synthetic utility stems from the differential reactivity of its functional groups: the nitrile group can be selectively reduced to aldehyde or amine functionalities, the hydroxyl group participates in oxidation, substitution, or protection reactions, and the ester can be hydrolyzed to acid or transesterified [4] [5].
In pharmaceutical synthesis, the compound serves as a precursor to the lactone moiety of statins, particularly Rosuvastatin. The synthetic pathway involves chemoselective reduction of the nitrile to an aldehyde, followed by intramolecular lactonization. This transformation capitalizes on the precise stereochemical orientation of the (S)-isomer to generate the required (R)-configured lactone through a stereospecific process that retains chiral integrity. The hydroxyl group's position beta to both carbonyl and nitrile functionalities enables ring-forming reactions that would be geometrically constrained with alternative substrates [5] [8].
The compound also functions as a chiral auxiliary and catalyst in specialized reactions. Its hydroxyl group can coordinate to metal centers in asymmetric catalysts, while the electron-withdrawing nitrile group enhances the acidity of the beta-protons, enabling deprotonation and enolate formation for stereoselective aldol reactions. This dual reactivity has been exploited in immobilizing enzymes on solid supports for transesterification reactions, where the molecule binds to the enzyme and enhances catalytic activity by modifying the microenvironment around the active site [4].
Table 2: Key Reactions and Synthetic Applications of Ethyl (S)-4-cyano-3-hydroxybutyrate
Reaction Type | Product Formed | Pharmaceutical Application |
---|---|---|
Nitrile Reduction | (S)-4-Aldehyde-3-hydroxybutyrate ethyl ester | Rosuvastatin side chain |
Hydroxyl Oxidation | Ethyl (S)-4-cyano-3-oxobutyrate | Building block for statin analogs |
Enzymatic Hydrolysis | (S)-4-Cyano-3-hydroxybutyric acid | Chiral resolving agent |
Chemoselective Reduction | Ethyl (S)-4-cyano-3-hydroxybutyraldehyde | Atorvastatin intermediate |
Ethyl (S)-4-cyano-3-hydroxybutyrate occupies a pivotal position in manufacturing blockbuster statin drugs, particularly third-generation statins like Atorvastatin and Rosuvastatin. These drugs function as hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, effectively lowering low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol. The global statin market exceeded $10 billion annually, with Atorvastatin alone achieving $7.8 billion in sales (2008), underscoring the economic significance of efficient production routes for key intermediates like Ethyl (S)-4-cyano-3-hydroxybutyrate [5] [7].
The compound serves as the chiral backbone for constructing the statin pharmacophore—the hydroxyacid moiety that mimics the tetrahedral intermediate in HMG-CoA reductase catalysis. Industrial synthesis routes convert this intermediate through sequential reactions including nitrile hydrolysis, keto group reduction, and lactonization to form the bioactive lactone form of statins. The efficiency of this transformation directly impacts production costs and environmental metrics, with each percentage increase in yield representing significant economic savings at industrial scale [5] [8].
Traditional chemical synthesis routes faced challenges including multi-step processes, expensive chiral resolutions, and moderate enantioselectivity. Early industrial approaches employed chiral pool strategies starting from (S)-3-hydroxy-γ-butyrolactone or utilized racemic epichlorohydrin with nitrilase-mediated resolution. These methods suffered from either limited scalability or suboptimal optical purity. Contemporary manufacturing has shifted toward chemoenzymatic synthesis combining chemical steps with biocatalytic transformations. For example, recombinant halohydrin dehalogenases catalyze the enantioselective conversion of ethyl 4-chloro-3-oxobutyrate to Ethyl (S)-4-cyano-3-hydroxybutyrate in aqueous buffers using cyanide donors, achieving enantiomeric excess >99% and eliminating the need for costly resolution steps [2] [7] [8].
Table 3: Statin Drugs Utilizing Ethyl (S)-4-cyano-3-hydroxybutyrate as Key Intermediate
Statin Drug | Therapeutic Indication | Key Intermediate Derived from Ethyl (S)-4-cyano-3-hydroxybutyrate |
---|---|---|
Atorvastatin | Hypercholesterolemia, Mixed dyslipidemia | (R)-4-Cyano-3-hydroxybutyrate-derived lactone |
Rosuvastatin | Atherosclerosis prevention, Primary hyperlipidemia | Aldehyde intermediate for pyrimidine side chain |
Third-gen statins | Coronary heart disease, Stroke prevention | Dihydroxy acid precursor |
The compound's industrial adoption exemplifies the transition toward greener pharmaceutical manufacturing. Biocatalytic production reduces energy consumption by 35%, solvent waste by 70%, and eliminates heavy metal catalysts compared to traditional chemical routes. Modern production facilities utilize immobilized enzyme reactors operating in continuous flow mode, enabling catalyst reuse and real-time monitoring of enantiomeric purity. These technological advances have reduced production costs by approximately 40% since 2010 while enhancing stereochemical precision to meet stringent pharmaceutical standards [2] [7].
Future manufacturing innovations focus on enzyme engineering through directed evolution to enhance catalytic efficiency toward concentrated substrate streams and integration with continuous downstream processing. These developments reinforce Ethyl (S)-4-cyano-3-hydroxybutyrate's position as an indispensable enabler of sustainable statin production worldwide [2] [7] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5